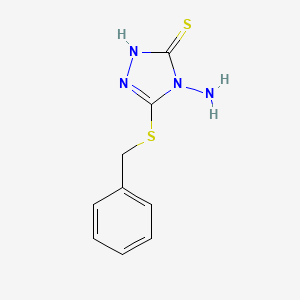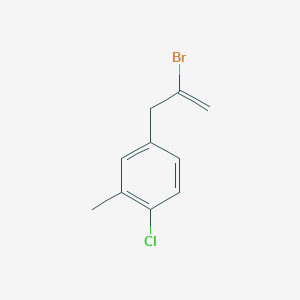
2-Bromo-3-(3-clorofenil)-1-propeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(3-chlorophenyl)-1-propene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a propene backbone
Aplicaciones Científicas De Investigación
2-Bromo-3-(3-chlorophenyl)-1-propene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its ability to undergo various chemical transformations.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Agrochemical Industry: As a precursor in the synthesis of pesticides and herbicides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3-chlorophenyl)-1-propene typically involves the bromination of 3-(3-chlorophenyl)-1-propene. This can be achieved through the reaction of 3-(3-chlorophenyl)-1-propene with bromine in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of 2-Bromo-3-(3-chlorophenyl)-1-propene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: 2-Bromo-3-(3-chlorophenyl)-1-propene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents like ethanol.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents like dichloromethane.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for the reduction of double bonds.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Addition Products: Halogenated alkanes or alkenes.
Oxidation Products: Epoxides.
Reduction Products: Alkanes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(3-chlorophenyl)-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make the compound susceptible to nucleophilic attack, leading to substitution reactions. The double bond in the propene moiety allows for addition reactions with electrophiles. These reactions can alter the chemical structure and properties of the compound, making it useful in various applications.
Comparación Con Compuestos Similares
2-Bromo-3-(3-chlorophenyl)-1-propanone: Similar structure but with a ketone group instead of a double bond.
3-Bromo-2-(3-chlorophenyl)-1-propene: Positional isomer with the bromine and chlorine atoms in different positions.
2-Chloro-3-(3-bromophenyl)-1-propene: Similar structure but with the positions of bromine and chlorine swapped.
Uniqueness: 2-Bromo-3-(3-chlorophenyl)-1-propene is unique due to its specific arrangement of bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and other applications.
Propiedades
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYUYXNXPCPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373616 |
Source


|
| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-06-8 |
Source


|
| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
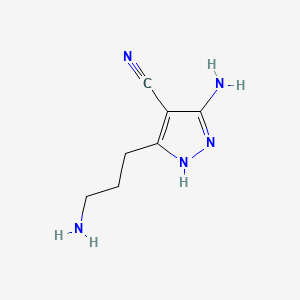
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
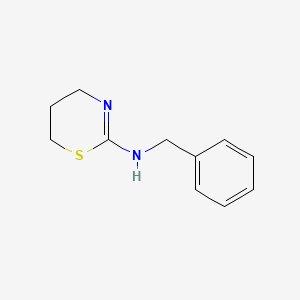
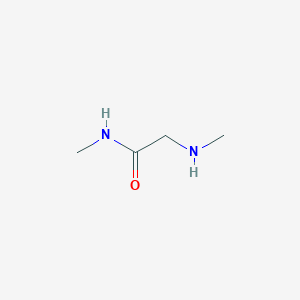
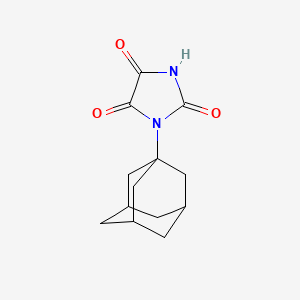
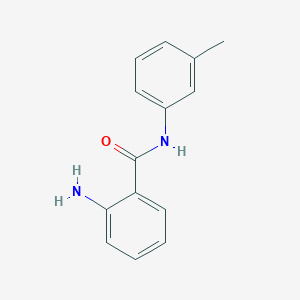
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)

